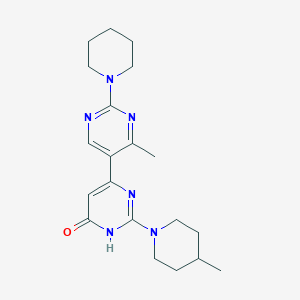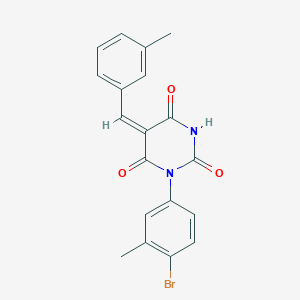![molecular formula C19H22FN3OS B6044709 7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044709.png)
7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane is a chemical compound that belongs to the class of spirocyclic piperidine derivatives. It has been studied extensively for its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the pathogenesis of diseases. The compound has been found to interact with specific receptors and signaling pathways, leading to the modulation of cellular processes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to have antibacterial activity against certain strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane in lab experiments is its broad range of biological activities. The compound has been shown to have potential applications in the treatment of various diseases, making it a versatile tool for researchers. However, one of the limitations of using this compound is its moderate yield and purity, which can make it challenging to obtain large quantities of the product for experiments.
Direcciones Futuras
There are several future directions for the research on 7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane. One of the directions is to explore the structure-activity relationship of the compound to identify more potent analogs. Another direction is to investigate the pharmacokinetics and pharmacodynamics of the compound to optimize its therapeutic potential. Additionally, the compound can be tested in combination with other drugs to assess its synergistic effects and potential for combination therapy. Finally, the compound can be evaluated for its toxicity and safety profile, which is essential for its clinical development.
In conclusion, 7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane is a promising compound with potential applications in the field of medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane involves the reaction of 4-fluorobenzylamine with 1,3-thiazole-4-carboxylic acid, followed by the condensation with 2,7-diazaspiro[4.5]decane-1,6-dione. The reaction is carried out in the presence of a suitable solvent and a catalyst under controlled conditions. The yield of the product is moderate, and the purity can be enhanced by recrystallization.
Aplicaciones Científicas De Investigación
7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit promising activity against various diseases, including cancer, inflammation, and bacterial infections. The compound has been tested in vitro and in vivo, and has shown significant efficacy in reducing tumor growth and inflammation.
Propiedades
IUPAC Name |
[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3OS/c20-16-4-2-15(3-5-16)10-22-8-1-6-19(12-22)7-9-23(13-19)18(24)17-11-25-14-21-17/h2-5,11,14H,1,6-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDXXQWKOJHCBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CSC=N3)CN(C1)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydroxy-3-methoxybenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6044648.png)



![N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-bromobenzamide](/img/structure/B6044676.png)

![2-(benzyloxy)-N-[6-bromo-2-(2-hydroxy-3-methoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzamide](/img/structure/B6044692.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B6044698.png)
![N'-(1H-indol-3-ylmethylene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B6044713.png)
![N-(2-methoxy-5-methylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6044725.png)
![(1-methyl-1H-imidazol-2-yl)[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methanone](/img/structure/B6044728.png)
![2-[1-butyl-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazol-5-yl]-4-nitrophenol](/img/structure/B6044730.png)
![1-sec-butyl-5-(difluoromethyl)-7-(1-ethyl-1H-pyrazol-4-yl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6044734.png)
![5,5-dimethyl-2-({[2-(4-propionyl-1-piperazinyl)ethyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6044742.png)